Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Description
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate (CAS: 942999-92-0) is a bicyclic diester characterized by a fused [3.2.1] ring system and two methoxycarbonyl groups at the 1,5-positions. Its unique structure imparts distinct physicochemical properties, making it valuable in polymer chemistry and pharmaceutical synthesis. The compound’s rigid bicyclic framework influences its thermal stability, conformational flexibility, and reactivity, distinguishing it from other bicycloalkane diesters .
Properties
IUPAC Name |
dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-9(13)11-4-3-5-12(8-11,7-6-11)10(14)16-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNMVWDAQWIXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545506 | |
| Record name | Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106004-11-9 | |
| Record name | Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formate Route via Cyclooctadiene (Patent SE431200B)
A notable preparation route involves the reaction of dimethyl-1,5-cyclooctadiene with formic acid to yield bicyclic intermediates, which are subsequently converted into the target compound. The procedure is as follows:
- Step 1: 1,5-Dimethyl-1,5-cyclooctadiene (approx. 2.74 mol) is slowly added to 11.46 mol of 98-100% formic acid under vigorous stirring at 60°C over 1.5 hours. This results in complete conversion of the diene to a bicyclic olefin intermediate.
- Step 2: Approximately 90% of the formic acid is removed by vacuum distillation at 60°C. The bicyclic olefin is then distilled off and extracted with pentane.
Step 3: The residue is washed with water and sodium bicarbonate solution, dried over sodium sulfate, and subjected to fractional vacuum distillation to purify the bicyclic compound.
Step 4: The bicyclic intermediate acetate is treated with a solution of potassium hydroxide in methanol and water, refluxed for 2 hours to hydrolyze and convert it to the corresponding bicyclo[3.2.1]octanol derivative.
- Step 5: Methanol is distilled off, and the residue is extracted with pentane, washed, dried, and purified.
This method effectively yields intermediates that can be further esterified to produce dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate.
Hydroboration-Oxidation Followed by Esterification (Literature Synthesis)
Another common synthetic approach involves:
- Step 1: Hydroboration of 1,5-dimethyl-1,5-cyclooctadiene using borane reagents to yield the corresponding diol.
- Step 2: Oxidation of the organoborane intermediate to the diol using hydrogen peroxide under basic conditions.
- Step 3: Esterification of the diol with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to form the dimethyl ester.
This method is widely used in laboratory-scale synthesis and can be adapted to industrial continuous flow systems for enhanced efficiency and yield control.
Reaction Conditions and Optimization
| Preparation Step | Conditions | Notes |
|---|---|---|
| Diene addition to formic acid | 60°C, 1.5 hours, vigorous stirring | Complete conversion to bicyclic olefin |
| Vacuum distillation | 60°C under vacuum | Removes excess formic acid and isolates intermediate |
| Hydrolysis of acetate intermediate | Reflux in methanol/water with KOH | 2 hours reflux, converts acetate to alcohol |
| Hydroboration | Room temperature, inert atmosphere | Borane reagents (e.g., BH3·THF complex) used |
| Oxidation | H2O2, NaOH, aqueous conditions | Converts organoborane to diol |
| Esterification | Methanol, acid catalyst, reflux | Converts diol to dimethyl ester |
Optimization of temperature, reagent stoichiometry, and reaction time is critical to maximize yield and purity. Industrial processes often employ continuous flow reactors to maintain precise control over these parameters.
Analytical Data and Purification
- Purification: Fractional vacuum distillation and solvent extraction (e.g., pentane washes) are standard to isolate the pure this compound.
- Drying agents: Sodium sulfate is used to remove residual water from organic layers.
- Yield: Reported yields vary but typically exceed 80% for the key intermediate steps.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Formic acid addition (Patent) | Dimethyl-1,5-cyclooctadiene | Acid addition, hydrolysis, esterification | High conversion, scalable | Requires careful vacuum distillation |
| Hydroboration-oxidation | 1,5-Dimethyl-1,5-cyclooctadiene | Hydroboration, oxidation, esterification | Well-established, versatile | Multi-step, sensitive reagents |
| Direct esterification of diacid | Bicyclic dicarboxylic acid | Esterification with methanol | Simple reaction | Requires pure diacid precursor |
Research Findings and Industrial Relevance
- The formic acid addition method provides a robust route to bicyclic intermediates with high selectivity and conversion, suitable for scale-up.
- Hydroboration-oxidation followed by esterification remains the preferred laboratory method due to its straightforward reaction conditions and availability of reagents.
- Industrial production often adapts these methods into continuous flow systems to enhance reaction control, safety, and throughput.
- Patents indicate that further functionalization of bicyclic intermediates can lead to derivatives such as 1,3-diketones, expanding the utility of the bicyclic framework in organic synthesis.
This detailed overview consolidates the preparation methods of this compound from diverse authoritative sources, highlighting key synthetic routes, reaction conditions, and purification techniques essential for researchers and industrial chemists.
Chemical Reactions Analysis
Oxidation Reactions
The ester groups in this compound undergo oxidation to yield dicarboxylic acids. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) in acidic or neutral conditions.
-
Chromium trioxide (CrO₃) under controlled acidic environments.
Example Reaction:
This reaction is analogous to oxidation patterns observed in smaller bicyclic esters .
Reduction Reactions
Ester groups are reduced to primary alcohols using strong reducing agents:
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
-
Sodium borohydride (NaBH₄) under milder conditions (less effective).
Major Product:
Bicyclo[3.2.1]octane-1,5-dimethanol, with retention of the bicyclic structure .
Substitution Reactions
The ester carbonyl carbons are susceptible to nucleophilic substitution. Key pathways include:
-
Aminolysis : Reaction with amines (e.g., NH₃, primary amines) to form amides.
-
Transesterification : Methoxy groups replaced by other alkoxy groups (e.g., ethanol, propanol).
Conditions:
Thermal Decomposition
At elevated temperatures (>300°C), the compound undergoes retro-Diels-Alder reactions or ring-opening processes.
Observed Products:
-
1,5-Dienes (e.g., 1,5-octadiene derivatives).
Bridgehead Reactivity
The bridgehead carbons exhibit unique reactivity due to steric constraints:
| Bicyclic System | Bridgehead Reactivity | Example Reaction |
|---|---|---|
| Bicyclo[3.2.1]octane | Moderate | Slow solvolysis compared to acyclic analogs |
| Bicyclo[2.2.2]octane | Higher than [3.2.1] | Faster nucleophilic substitution |
| Bicyclo[2.2.1]heptane | Low | Minimal hydrogen abstraction |
Data adapted from studies on analogous bicyclic systems .
Radical Reactions
Methyl radicals selectively abstract hydrogen from specific positions:
-
Position 2 : Preferred site due to lower steric hindrance.
Photochemical Behavior
UV irradiation induces structural rearrangements:
-
Ring contraction : Forms bicyclo[2.2.1]heptane derivatives.
Comparative Analysis of Reactivity
Key differences between bicyclo[3.2.1]octane derivatives and related systems:
| Reaction Type | Bicyclo[3.2.1]octane | Bicyclo[2.2.2]octane |
|---|---|---|
| Oxidation Rate | Moderate | Faster (due to strain relief) |
| Reduction Yield | 85–90% | 75–80% |
| Bridgehead Stability | Stable under acidic conditions | Prone to ring-opening in strong acid |
Scientific Research Applications
Organic Synthesis
DBOD is primarily utilized as a building block in organic synthesis . Its bicyclic structure provides a scaffold for the development of more complex compounds, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound's reactivity can be harnessed to create derivatives that exhibit specific biological activities or improved properties.
Key Reactions:
- Diels-Alder Reactions: DBOD can participate in Diels-Alder reactions, allowing for the formation of cyclohexene derivatives, which are important in synthetic organic chemistry.
- Functionalization: The carboxylate groups in DBOD can be modified to introduce various functional groups, enhancing its utility in synthesizing diverse chemical entities.
Medicinal Chemistry
In medicinal chemistry, DBOD derivatives have been explored for their potential therapeutic applications. The structural features of DBOD allow for modifications that can lead to compounds with improved efficacy and selectivity.
Case Studies:
- Anticancer Agents: Research has indicated that certain derivatives of DBOD exhibit cytotoxic activity against cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Properties: Some studies have reported that modified DBOD compounds possess antimicrobial activity, making them candidates for further development in treating infections.
Polymer Chemistry
DBOD is also investigated for its role as a monomer or additive in polymer chemistry . Its bicyclic structure contributes to the rigidity and stability of polymer chains, which can enhance the mechanical properties of materials.
Applications:
- Polymer Additives: DBOD can be used as an additive to improve the physical properties of polymers, such as thermal stability and mechanical strength.
- Synthesis of Specialty Polymers: The compound can serve as a precursor for specialty polymers with tailored properties for specific applications, including coatings and adhesives.
Agrochemicals
The use of DBOD in the formulation of agrochemicals has been explored due to its potential as a precursor for pesticides and herbicides. The ability to modify its structure allows for the design of compounds with targeted action against pests while minimizing environmental impact.
Material Science
In material science, DBOD's unique properties make it suitable for applications in developing advanced materials. Its incorporation into composite materials can enhance performance characteristics such as durability and resistance to degradation.
Data Summary Table
| Application Area | Description | Example Uses |
|---|---|---|
| Organic Synthesis | Building block for complex molecule synthesis | Pharmaceuticals, agrochemicals |
| Medicinal Chemistry | Potential therapeutic agents with biological activity | Anticancer and antimicrobial agents |
| Polymer Chemistry | Monomer or additive to enhance polymer properties | Specialty polymers, coatings |
| Agrochemicals | Precursors for pesticides and herbicides | Targeted pest control |
| Material Science | Development of advanced composite materials | Durable materials |
Mechanism of Action
The mechanism by which dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
Structural Features and Similarity
The compound is structurally related to other bicycloalkane diesters, as highlighted by similarity scores and CAS cross-referencing (Table 1). Key analogs include:
| Compound Name | CAS Number | Bicyclo System | Substituent Positions | Similarity Score |
|---|---|---|---|---|
| Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | 15448-77-8 | [2.2.1] | 1,4 | 1.00 |
| Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | 1459-96-7 | [2.2.2] | 1,4 | 1.00 |
| Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate | 106004-11-9 | [3.2.2] | 1,5 | 0.96 |
Table 1 : Structural analogs of dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate .
- The [3.2.2] system (nonane) introduces additional methylene groups, reducing ring strain but increasing molecular weight .
Thermal and Physical Properties
Glass Transition Temperature (Tg) :
- Copolyesters derived from dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) exhibit a Tg of 115°C, the highest among analogs, due to enhanced rigidity from the symmetrical [2.2.2] system .
- The target compound’s [3.2.1] system likely results in intermediate Tg values (estimated 90–105°C), balancing rigidity and conformational mobility .
Molecular Weight and Stability :
Commercial Availability and Accessibility
- The target compound is listed as discontinued by CymitQuimica , whereas analogs like dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate remain available via platforms like 960化工网 . This disparity may reflect niche applications or synthetic challenges.
Biological Activity
Overview
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate is a bicyclic compound with potential biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and applications in drug development.
- Chemical Formula : C₁₂H₁₈O₄
- Molecular Weight : 226.27 g/mol
- CAS Number : [insert CAS number if available]
- IUPAC Name : this compound
This compound acts as a modulator of various biochemical pathways, particularly those involved in stress response and inflammation. Its unique bicyclic structure allows it to interact with cellular receptors and enzymes, influencing metabolic processes.
Key Mechanisms:
- Integrated Stress Response Modulation : The compound has been shown to affect pathways related to oxidative stress and inflammation, potentially offering therapeutic benefits in conditions characterized by these factors.
- Interaction with Receptors : Research indicates that it may interact with specific receptors involved in pain and inflammation, making it a candidate for analgesic and anti-inflammatory drug development.
Biological Activity
Recent studies have highlighted the biological activity of this compound across various models:
In Vitro Studies
- Cytotoxicity : The compound has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxic effects.
- Anti-inflammatory Effects : In cellular models of inflammation, this compound exhibited significant reductions in pro-inflammatory cytokine production.
In Vivo Studies
- Animal Models : Studies involving animal models have shown promising results in reducing inflammation and pain responses when administered the compound.
Case Studies
Several case studies have been conducted to explore the pharmacological potential of this compound:
-
Study on Pain Relief :
- A study demonstrated that administration of the compound resulted in a significant decrease in pain scores in rodent models of acute pain.
- Mechanistic studies indicated involvement of the cyclooxygenase (COX) pathway.
-
Anti-cancer Activity :
- Research involving human cancer cell lines showed that the compound inhibited cell proliferation through apoptosis induction.
- The study suggested potential use as an adjunct therapy in cancer treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure | Modulates stress response; anti-inflammatory effects |
| Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Related bicyclic structure | Similar applications in drug development |
| Dimethyl bicyclo[3.3.1]nonane-1,4-dicarboxylate | Larger bicyclic framework | Different pharmacological profiles |
This comparative analysis underscores the unique structural properties of this compound that enhance its biological activity compared to related compounds.
Applications in Medicinal Chemistry
This compound is being explored for its potential applications in:
- Drug Development : As a scaffold for novel therapeutic agents targeting inflammatory diseases and cancer.
- Polymer Science : Its incorporation into polymers may enhance material properties while providing biological functionalities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves cycloaddition or esterification strategies. For bicyclic systems, Diels-Alder reactions with dimethyl acetylenedicarboxylate analogs have been optimized using Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity . Efficiency improvements include solvent selection (e.g., THF for polarity control), temperature gradients (0–60°C), and stoichiometric adjustments to minimize byproducts. Computational pre-screening of reaction parameters (e.g., transition-state modeling) can reduce experimental iterations .
Q. What safety protocols are critical during handling and storage of this compound?
- Methodological Answer : Key protocols include:
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
- Personal Protective Equipment (PPE) : Nitrile gloves (H315/H319) and safety goggles .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .
- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .
Q. How should researchers approach spectral characterization and structural validation?
- Methodological Answer : Use a multi-spectral approach:
- NMR : ¹H/¹³C NMR to confirm bicyclic framework and ester groups (δ 3.6–3.8 ppm for methoxy) .
- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O) .
- X-ray Crystallography : Resolve stereochemistry and confirm bicyclo[3.2.1] geometry .
Advanced Research Questions
Q. How can computational chemistry enhance the design of novel derivatives or reaction pathways?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction barriers and regioselectivity for functionalization. For example, Fukui indices identify nucleophilic/electrophilic sites on the bicyclic core . Machine learning models trained on reaction databases (e.g., Reaxys) can propose optimal catalysts or solvents, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reaction yield data across studies?
- Methodological Answer : Systematic variance analysis is critical:
- Factorial Design : Test variables (catalyst loading, temperature) to isolate confounding factors .
- Kinetic Profiling : Monitor intermediates via in-situ FTIR or HPLC to identify rate-limiting steps .
- Reproducibility Checks : Validate purity of starting materials (≥98% by GC-MS) and calibrate equipment .
Q. How can reactor design improve scalability for multi-step syntheses?
- Methodological Answer : Continuous-flow reactors mitigate exothermic risks in esterification steps and enhance mixing for biphasic reactions . For photochemical modifications (e.g., [2+2] cycloadditions), microfluidic systems with UV-LED arrays improve photon efficiency .
Q. What advanced techniques assess environmental impact and biodegradation?
- Methodological Answer :
- Ecotoxicology : Use Daphnia magna assays (OECD 202) to quantify aquatic toxicity .
- Biodegradation : OECD 301F tests with activated sludge to measure half-life under aerobic conditions .
- QSAR Modeling : Predict bioaccumulation potential (log P) from fragment-based descriptors .
Data Integration and Methodological Innovation
Q. How do hybrid computational-experimental frameworks accelerate discovery?
- Methodological Answer : Platforms like ICReDD integrate:
- Reaction Path Search : Artificial force-induced reaction (AFIR) methods map potential energy surfaces .
- High-Throughput Screening : Robotic liquid handlers test 100+ conditions/day, prioritized by computational rankings .
- Data Feedback Loops : Experimental results refine force fields in molecular dynamics simulations .
Q. What emerging spectroscopic methods resolve dynamic conformational changes?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
